molecular formula C20H24N2OS B073252 Cinanserin CAS No. 1166-34-3

Cinanserin

Cat. No.: B073252
CAS No.: 1166-34-3
M. Wt: 340.5 g/mol
InChI Key: RSUVYMGADVXGOU-BUHFOSPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cinanserin can be synthesized through a multi-step process. The starting material, 2-aminothiophenol, is first treated with sodium isopropoxide to form a sodium salt. This intermediate is then reacted with various alkyl halides or aminoalkyl halides to yield the desired product . The reaction conditions typically involve room temperature and the use of solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the formation of intermediates and their subsequent reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cinanserin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Cinanserin has been extensively studied for its scientific research applications, including:

Comparison with Similar Compounds

Cinanserin can be compared with other serotonin receptor antagonists and antiviral compounds:

This compound’s uniqueness lies in its dual role as a serotonin receptor antagonist and an inhibitor of viral proteases, making it a versatile compound for various research applications.

Biological Activity

Cinanserin, a serotonin antagonist originally developed for the treatment of psychiatric disorders, has garnered attention for its potential antiviral properties, particularly against coronaviruses. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily acts as an antagonist at serotonin receptors, particularly the 5-HT2 receptor. However, recent studies have highlighted its role as an inhibitor of the 3C-like proteinase (3CLpro) of severe acute respiratory syndrome coronavirus (SARS-CoV) and related coronaviruses. The 3CLpro enzyme is crucial for viral replication, making it a significant target for antiviral drug development.

Key Findings:

  • Inhibition of 3CLpro : this compound binds to the active site of the SARS-CoV 3CLpro, inhibiting its enzymatic activity. The binding affinity was demonstrated through surface plasmon resonance technology, revealing an IC50 value of approximately 5 µM for the enzyme .
  • Antiviral Activity : In vitro studies have shown that this compound significantly reduces viral replication in cell cultures. The compound demonstrated a reduction in viral RNA and infectious particle levels by up to 4 log units at non-toxic concentrations, with IC50 values ranging from 19 to 34 µM .

Pharmacological Properties

This compound exhibits several pharmacological actions beyond its antiviral effects:

  • Serotonin Receptor Antagonism : As a serotonin antagonist, this compound can influence mood and anxiety disorders. Its pharmacological profile suggests potential applications in treating depression and anxiety-related conditions .
  • Antiviral Properties : The compound's ability to inhibit coronavirus replication positions it as a candidate for further research in the context of emerging viral infections such as SARS-CoV-2 .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Efficacy Against SARS-CoV :
    • A study conducted by Krebs et al. (2005) demonstrated that this compound effectively inhibits SARS-CoV replication in vitro. The research utilized a replicon system based on HCoV-229E and quantitative assays with infectious SARS-CoV to confirm its antiviral properties .
  • Potential Applications in COVID-19 :
    • Given the structural similarities between SARS-CoV and SARS-CoV-2, this compound's inhibitory effects on 3CLpro suggest a potential role in COVID-19 treatment strategies. Further research is necessary to evaluate its efficacy against the current pandemic virus .

Data Summary

The following table summarizes key experimental findings related to this compound's biological activity:

Study Target IC50 (µM) Effect
Krebs et al. (2005)SARS-CoV 3CLpro5Inhibition of enzymatic activity
Krebs et al. (2005)SARS-CoV replication19 - 34Reduction of viral RNA and particles

Properties

IUPAC Name

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUVYMGADVXGOU-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54-84-2 (mono-hydrochloride)
Record name Cinanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30859588
Record name (2E)-N-(2-{[3-(Dimethylamino)propyl]sulfanyl}phenyl)-3-phenylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166-34-3, 33464-86-7
Record name Cinanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ 16167
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033464867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI6J9OY7A3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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